molecular formula C11H23N B061232 N-butylcycloheptanamine CAS No. 161012-67-5

N-butylcycloheptanamine

Cat. No. B061232
CAS RN: 161012-67-5
M. Wt: 169.31 g/mol
InChI Key: UAEMGQGRVOWQKX-UHFFFAOYSA-N
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Description

N-butylcycloheptanamine is a chemical compound with the molecular formula C11H23N . It is also known as N-butyl-N-cycloheptylamine . The hydrochloride salt of N-butylcycloheptanamine has a CAS Number of 1609407-31-9 .


Synthesis Analysis

The synthesis of amines like N-butylcycloheptanamine can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . These methods are part of a larger set of reactions involving alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines .


Molecular Structure Analysis

The molecular structure of N-butylcycloheptanamine can be represented by the InChI code: 1S/C11H23N.ClH/c1-2-3-10-12-11-8-6-4-5-7-9-11;/h11-12H,2-10H2,1H3;1H . This indicates that the molecule consists of a cycloheptanamine group with a butyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

N-butylcycloheptanamine has a molecular weight of 205.77 . It is a solid at room temperature . The compound has a density of 0.84±0.1 g/cm3 .

Scientific Research Applications

  • Analytical Profiles of Arylcyclohexylamines : Arylcyclohexylamines, including substances structurally related to N-butylcycloheptanamine, were characterized using various analytical methods. These compounds, often advertised as "research chemicals," have been studied for their presence in biological matrices like blood, urine, and vitreous humor using methods like gas chromatography and liquid chromatography-mass spectrometry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

  • Syntheses and Analytical Characterizations : Research has focused on synthesizing various N-alkyl-arylcyclohexylamines, compounds related to N-butylcycloheptanamine, and analyzing them using different techniques. These compounds are perceived as ketamine-like dissociative substances and are believed to act predominantly via antagonism of the N-methyl-D-aspartate (NMDA) receptor (Wallach et al., 2016).

  • Intensive Care Intoxication Case Analysis : A case study detailed the intoxication of a man due to arylcyclohexylamine compounds, illustrating the use of molecular networking in identifying and managing new psychoactive substances (NPS) cases (Pelletier et al., 2021).

  • Inhibition of Glutathione Synthesis : Research has been conducted on compounds like buthionine sulfoximine, structurally related to N-butylcycloheptanamine, for their potent and specific inhibition of glutathione synthesis. This has implications for various experimental systems in biology (Griffith & Meister, 1979).

  • Cytotoxic Action of Novel Compounds : A study on the synthesis and characterization of cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules, related to N-butylcycloheptanamine, showed potent antitumor activity, particularly in human glioma cells (Savić et al., 2014).

  • Methodology for Specific Inhalation Challenges : Research involving N-butyl acetate, a compound related to N-butylcycloheptanamine, was used to design equipment for diagnosing occupational asthma (OA) through inhalation challenges (Caron, Boileau, Malo, & Leblond, 2010).

Safety And Hazards

The safety data sheet for N-butylcycloheptanamine indicates that it is flammable and harmful if swallowed or in contact with skin . It also causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

N-butylcycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-10-12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEMGQGRVOWQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440659
Record name N-butylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butylcycloheptanamine

CAS RN

161012-67-5
Record name N-butylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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